2,1,3-Benzoxadiazole-4,5-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,1,3-Benzoxadiazole-4,5-dicarbonitrile (CAS Number: 54286-60-1) is a heterocyclic organic compound. Its chemical formula is C₈H₂N₄O, and its molecular weight is approximately 170.13 g/mol . Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons.
Vorbereitungsmethoden
Synthesis Routes: Several synthetic routes exist for 2,1,3-Benzoxadiazole-4,5-dicarbonitrile. One common method involves the reaction of 2,1,3-benzoxadiazole with cyanogen bromide (BrCN) or other cyanide sources. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.
Reaction Conditions: The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures. Solvents like acetonitrile or dimethyl sulfoxide (DMSO) are commonly used. The yield can be optimized by adjusting the stoichiometry and reaction time.
Industrial Production:
Analyse Chemischer Reaktionen
Reactivity: 2,1,3-Benzoxadiazole-4,5-dicarbonitrile participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, yielding different oxidation states of nitrogen.
Reduction: Reduction with suitable reagents can lead to the formation of related compounds.
Substitution: Nitrile groups can be substituted using nucleophiles.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or Raney nickel.
Substitution: Alkali metal cyanides (e.g., NaCN) or other nucleophiles.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, reduction may yield 2,1,3-benzoxadiazole-4,5-diamine.
Wissenschaftliche Forschungsanwendungen
2,1,3-Benzoxadiazole-4,5-dicarbonitrile finds applications in:
Chemistry: As a building block for designing novel organic materials.
Biology: In fluorescent probes and sensors.
Industry: As a precursor for functional materials.
Wirkmechanismus
The exact mechanism of action remains an active area of research. its unique structure suggests potential interactions with biological targets, possibly affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
While 2,1,3-Benzoxadiazole-4,5-dicarbonitrile stands out due to its specific structure, similar compounds include other benzoxadiazoles and nitrile-containing heterocycles.
Eigenschaften
CAS-Nummer |
54286-60-1 |
---|---|
Molekularformel |
C8H2N4O |
Molekulargewicht |
170.13 g/mol |
IUPAC-Name |
2,1,3-benzoxadiazole-4,5-dicarbonitrile |
InChI |
InChI=1S/C8H2N4O/c9-3-5-1-2-7-8(6(5)4-10)12-13-11-7/h1-2H |
InChI-Schlüssel |
DHFITYKKXLLUQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NON=C2C(=C1C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.